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molecular formula C8H6ClNOS B8814497 4-Chloro-2-methoxybenzo[d]thiazole CAS No. 73443-77-3

4-Chloro-2-methoxybenzo[d]thiazole

Cat. No. B8814497
M. Wt: 199.66 g/mol
InChI Key: XQWPDHWIZIUXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353919

Procedure details

Prepared analogous to Example 5 from 4-chloro-2-methoxy-benzothiazole and concentrated hydrochloric acid with a yield of 26% of theory. M.p.: 205°-206° C. (from 1,2-dichloro-ethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[N:8]=[C:9]([O:11]C)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl>ClCCCl>[Cl:1][C:2]1[C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=C1N=C(S2)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC2=C1NC(S2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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